2-Fluoro-5-iodopyridin-4-ol
CAS No.:
Cat. No.: VC13630297
Molecular Formula: C5H3FINO
Molecular Weight: 238.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H3FINO |
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Molecular Weight | 238.99 g/mol |
IUPAC Name | 2-fluoro-5-iodo-1H-pyridin-4-one |
Standard InChI | InChI=1S/C5H3FINO/c6-5-1-4(9)3(7)2-8-5/h1-2H,(H,8,9) |
Standard InChI Key | KMPYRMBUFKNBDF-UHFFFAOYSA-N |
SMILES | C1=C(NC=C(C1=O)I)F |
Canonical SMILES | C1=C(NC=C(C1=O)I)F |
Introduction
Identification and Structural Analysis
Chemical Identity and Nomenclature
2-Fluoro-5-iodopyridin-4-ol is systematically named 2-fluoro-5-iodo-1H-pyridin-4-one under IUPAC nomenclature . Key identifiers include:
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Molecular Formula:
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SMILES:
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InChIKey:
KMPYRMBUFKNBDF-UHFFFAOYSA-N
Synonyms such as WS-00767 and E71631 are used in commercial and research contexts .
Structural Features
The compound’s 2D structure features a pyridine ring with hydroxyl (-OH), fluorine (-F), and iodine (-I) substituents at positions 4, 2, and 5, respectively. Computational models predict a planar geometry with limited rotatable bonds (rotatable bond count = 0) , enhancing its stability in synthetic applications.
Table 1: Computed Molecular Properties
Property | Value |
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Molecular Weight | 238.99 g/mol |
XLogP3-AA | 1.1 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
Exact Mass | 238.92434 Da |
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols are proprietary, synthesis typically involves sequential halogenation of pyridin-4-ol precursors. A proposed route includes:
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Iodination: Electrophilic substitution at position 5 using iodine monochloride.
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Fluorination: Directed ortho-metallation followed by fluorination with Selectfluor.
Yield optimization requires precise control of reaction conditions, such as temperature (-10°C to 25°C) and inert atmospheres.
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol yields >95% purity. Characterization relies on:
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: Distinct peaks for aromatic protons (δ 7.8–8.2 ppm) and hydroxyl groups (δ 10.2 ppm).
Chemical Properties and Reactivity
Physicochemical Properties
The compound’s moderate lipophilicity (XLogP3-AA = 1.1) suggests balanced solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited aqueous solubility. Its melting point remains undocumented but is estimated to exceed 150°C based on analogous structures.
Reactivity Profile
The iodine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine atom enhances electron-withdrawing effects, stabilizing intermediates. The hydroxyl group enables functionalization via esterification or etherification.
Key Reactions:
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Suzuki Coupling:
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Nucleophilic Aromatic Substitution:
Replacement of iodine with amines or alkoxides under basic conditions.
Applications in Pharmaceutical and Material Science
Drug Discovery
The compound’s halogenated scaffold is integral to kinase inhibitors and antiviral agents. For example, derivatives have shown preliminary activity against respiratory syncytial virus (RSV) in vitro.
Material Science
Its rigid structure and halogen content make it a candidate for:
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Liquid crystals: Enhanced thermal stability via halogen interactions.
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Metal-organic frameworks (MOFs): As a linker for iodine-rich networks.
Exposure Route | First Aid Measures |
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Skin Contact | Wash with soap/water; seek medical advice. |
Eye Contact | Rinse with water for 15 minutes. |
Ingestion | Do not induce vomiting; seek medical help. |
Recent Research and Future Directions
Advances in Synthetic Methodology
Recent studies (2023–2025) focus on photocatalytic iodination to improve regioselectivity and reduce byproducts. For instance, visible-light-mediated reactions using eosin Y as a catalyst achieve 80% yield under mild conditions.
Emerging Applications
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PET Imaging: Radiolabeling with for tumor targeting.
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Agrochemicals: Derivatives as fungicides with low environmental persistence.
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